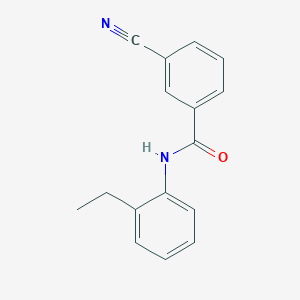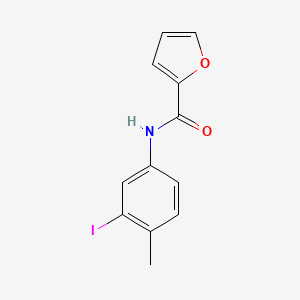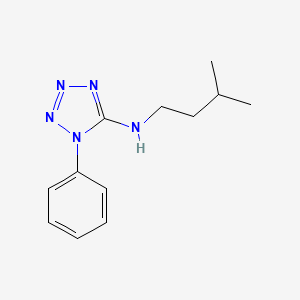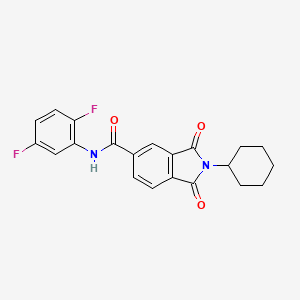![molecular formula C18H18N4O2 B7477251 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as UNC3866, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules that act as inhibitors of the bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.
Wirkmechanismus
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide acts as a selective inhibitor of BET proteins, specifically targeting the bromodomains of these proteins. The bromodomains are responsible for the recognition of acetylated lysine residues on histones, which is a critical step in the regulation of gene expression. By inhibiting the activity of BET proteins, 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide can modulate gene expression and potentially lead to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and reduce the expression of pro-inflammatory cytokines. 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has also been shown to modulate the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins. However, the compound also has limitations, including its low solubility and stability, which can make it challenging to work with in laboratory settings. Additionally, the compound has not yet been extensively tested in animal models, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for research on 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide, including the optimization of its chemical structure to improve its solubility and stability. Additionally, further studies are needed to investigate the compound's efficacy in animal models and its potential for clinical translation. Other potential areas of research include the identification of biomarkers for patient selection and the development of combination therapies with other drugs to enhance the compound's therapeutic effects.
Conclusion
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide is a promising compound with potential therapeutic applications for the treatment of cancer, inflammation, and other diseases. The compound acts as a selective inhibitor of BET proteins, modulating gene expression and potentially leading to the suppression of cancer cell growth and inflammation. While 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has several advantages for laboratory experiments, further research is needed to optimize its chemical structure and investigate its efficacy in animal models. Overall, 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide represents a promising avenue for the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the preparation of starting materials, followed by the formation of key intermediates, and the final product. The synthesis of 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to inhibit the activity of BET proteins, which are involved in the regulation of gene expression. BET inhibitors have been identified as potential therapeutic agents for the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-18(24)22-14-5-3-4-12(10-14)17(23)20-9-8-13-11-21-16-7-2-1-6-15(13)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H3,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSVDGMADXMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)

![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)
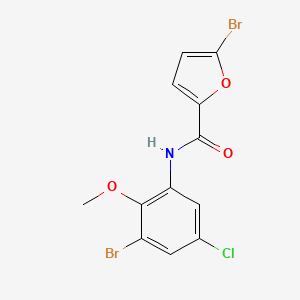
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
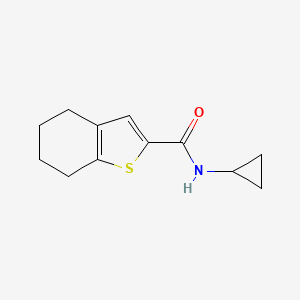

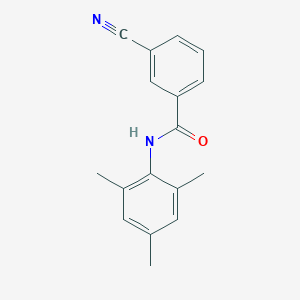
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
